![molecular formula C24H23FN2O5 B357984 1-(2-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879588-92-8](/img/structure/B357984.png)
1-(2-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
This compound is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . It is part of a class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .Scientific Research Applications
- 1,3-Dipolar Cycloaddition : The compound participates in 1,3-dipolar cycloaddition reactions, specifically with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile. These reactions yield 1-arylpyrazoles, which are important bioactive scaffolds . The schematic representation of this reaction involves a formal 1,3-dipole reacting with an (acetylenic) dipolarophile (Figure 1).
- Sydnones : As a mesoionic compound, sydnones serve as synthons for creating five-membered heterocycles. Their biological properties have been reviewed, making them valuable building blocks in organic synthesis .
- A derivative of this compound, with a non-aromatic sec-butyl substituent at position 3 of the pyrrolidine-2,5-dione ring, has shown positive effects on anticonvulsant activity .
- In the pursuit of developing novel potassium-competitive acid blockers (P-CABs), pyrrole derivatives have been synthesized. The compound’s low log D and high ligand-lipophilicity efficiency (LLE) values make it an interesting scaffold for drug discovery .
- The sydnones, as reaction intermediates, exhibit halogen bonding in their crystal structures. This interaction plays a crucial role in modeling the crystal lattice .
- The 1-phenylpyrazoles generated from the 1,3-dipolar cycloaddition between sydnones and dimethylacetylene dicarboxylate are bioactive and hold promise for further exploration .
Heterocyclic Synthesis
Anticonvulsant Activity
Drug Discovery
Halogen Bonding and Crystal Structure Modeling
Bioactive Scaffold
Organic Chemistry Research
Safety and Hazards
Future Directions
The compound is part of a class of organic compounds that serve as useful templates for the design of compound libraries in the search for novel biologically important compounds . Therefore, future research could focus on diversifying these compounds using diversity-oriented synthesis (DOS), which has been proved to be an essential tool for rapid discovery of small biologically active molecules .
properties
IUPAC Name |
1-(2-fluorophenyl)-6-methoxy-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-30-15-6-7-17-19(14-15)32-23-20(22(17)28)21(16-4-2-3-5-18(16)25)27(24(23)29)9-8-26-10-12-31-13-11-26/h2-7,14,21H,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIUXFOEEHBPEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4F)CCN5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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